Cerium(3+);trisulfate;hydrate

Description

Contextual Significance of Lanthanide Sulfates in Inorganic Chemistry

Lanthanide sulfates, including cerium(III) sulfate (B86663) hydrate (B1144303), represent a significant class of compounds in inorganic chemistry. The lanthanide elements are characterized by their flexible coordination numbers, which can range from 7 to 12, and longer metal-oxygen bond lengths. acs.orgiucr.org This flexibility allows for the formation of diverse and novel framework structures, including open-framework materials with large pores. acs.org The study of lanthanide sulfates has led to the synthesis of compounds with unique topologies, such as two-dimensional layered structures and three-dimensional networks. chalmers.seacs.orgrsc.org These structures often incorporate water molecules and can be influenced by the presence of other ions or organic molecules, leading to a wide array of complex materials with potential applications in areas like catalysis and materials science. acs.orgrsc.orgscirp.org

Academic Relevance of Cerium(III) in Redox and Coordination Chemistry

Cerium is distinguished among the rare earth elements by its two stable valence states in aqueous solutions: the +3 (cerous) and +4 (ceric) states. americanelements.com This property makes the Ce³⁺/Ce⁴⁺ redox couple a subject of extensive study in both fundamental and applied chemistry. researchgate.net The redox potential of this couple is highly sensitive to the ligand environment, meaning it can be tuned by changing the coordinating molecules. researchgate.netescholarship.orgupenn.edu This tunability is crucial for applications in various fields, including organic synthesis, where cerium compounds act as powerful oxidizing agents, and in materials science for the development of catalysts and energy storage solutions. researchgate.netescholarship.orgechemi.com

The coordination chemistry of cerium(III) is equally significant. The Ce³⁺ ion typically exhibits high coordination numbers, commonly 8 or 9, and forms complexes with a variety of ligands. chalmers.sescispace.com The coordination sphere of cerium(III) often includes water molecules, which can be replaced by other ligands, influencing the structure and reactivity of the resulting complex. chalmers.seacs.org The study of cerium(III) coordination complexes is essential for understanding the structural changes that occur during redox reactions and for designing new materials with specific properties. researchgate.netacs.org

Research Scope and Objectives for Cerium(3+);trisulfate;hydrate

Research on this compound primarily focuses on its synthesis, structural characterization, and exploration of its properties for various applications. A key objective is to understand the different hydrated forms of cerium(III) sulfate, as several are known to exist, each with a unique crystal structure. wikipedia.org The synthesis methods, such as hydrothermal techniques, are investigated to control the formation of specific hydrates and to create novel framework structures. oup.com

A significant area of research involves the thermal decomposition of cerium(III) sulfate hydrate. capes.gov.brresearchgate.netiaea.org Studies aim to identify the intermediate compounds formed during heating and to understand the kinetics of the decomposition process, which ultimately leads to the formation of cerium oxide, a technologically important material. capes.gov.brresearchgate.net Furthermore, the catalytic potential of cerium(III) sulfate and its derivatives is an active area of investigation, with applications in processes like automotive exhaust treatment and organic synthesis. echemi.comsamaterials.comdataintelo.com The development of new materials based on cerium(III) sulfate, including coordination polymers and hybrid organic-inorganic materials, is another important research direction, driven by the quest for novel functionalities. rsc.orgiucr.org

Historical Trajectory of Scholarly Investigations on Cerium Sulfate Compounds

The scientific exploration of cerium compounds dates back to the early 19th century with the discovery of the element itself. nih.gov Scholarly interest in cerium sulfates, both cerium(III) and cerium(IV) forms, grew as their utility in analytical chemistry became apparent. Cerium(IV) sulfate, in particular, was established as a valuable oxidizing agent for redox titrations. chemeurope.comtaylorandfrancis.com

Over the decades, research has evolved from basic characterization to more complex investigations into their structural and chemical properties. The development of advanced analytical techniques, such as single-crystal X-ray diffraction, has enabled detailed elucidation of the crystal structures of various cerium sulfate hydrates and their complexes. chalmers.seoup.comscispace.com This has led to the discovery of novel structures and a deeper understanding of the coordination chemistry of cerium. chalmers.seoup.com More recently, research has focused on the synthesis of advanced materials incorporating cerium sulfate, such as metal-organic frameworks and nanoscale materials, for applications in catalysis, electronics, and environmental remediation. dataintelo.comchemimpex.comresearcher.life The timeline of these investigations reflects the broader advancements in inorganic chemistry and materials science.

Detailed Research Findings

This section presents a compilation of research data on the properties, synthesis, and applications of this compound.

Properties of Cerium(III) Sulfate and its Hydrates

Cerium(III) sulfate, with the chemical formula Ce₂(SO₄)₃, is an inorganic compound that exists in both anhydrous and various hydrated forms. wikipedia.org The anhydrous form is a white, hygroscopic solid. wikipedia.org A notable characteristic of cerium(III) sulfate is that its solubility in water decreases as the temperature rises. wikipedia.org

The hydrated forms of cerium(III) sulfate are white crystalline powders. beyondchem.comcymitquimica.com Several hydrates are known, including those with four, five, eight, nine, and twelve water molecules. wikipedia.org The octahydrate, Ce₂(SO₄)₃·8H₂O, is a common form. cymitquimica.com The crystal structures of these hydrates vary; for instance, the tetrahydrate and octahydrate have a monoclinic crystal structure, while the nonahydrate possesses a hexagonal structure. wikipedia.org

The thermal decomposition of hydrated cerium(III) sulfate occurs in stages. For example, the tetrahydrate loses its water of crystallization at 220 °C. wikipedia.org The anhydrous compound begins to decompose at temperatures above 600 °C. wikipedia.org Detailed thermal analysis has been used to study the kinetics of the dissociation of hydrated cerium(III) sulfate. capes.gov.br

Interactive Data Table: Properties of Cerium(III) Sulfate and its Hydrates

| Property | Anhydrous Cerium(III) Sulfate | Cerium(III) Sulfate Octahydrate |

| Chemical Formula | Ce₂(SO₄)₃ wikipedia.org | Ce₂(SO₄)₃·8H₂O cymitquimica.com |

| Molar Mass | 568.42 g/mol wikipedia.org | 712.54 g/mol beyondchem.com |

| Appearance | White to off-white solid wikipedia.org | White crystalline solid cymitquimica.com |

| Crystal Structure | Monoclinic wikipedia.org | Monoclinic wikipedia.org |

| Density | 2.886 g/mL at 25 °C chemicalbook.com | Not specified |

| Solubility in Water | 9.25 g/100 mL (20 °C) wikipedia.org | Soluble cymitquimica.com |

| Decomposition Temperature | >600 °C wikipedia.org | Dehydration followed by decomposition |

Synthesis and Crystal Structure

The synthesis of specific cerium(III) sulfate hydrates and related compounds often involves hydrothermal methods. For example, a novel open-framework cerium sulfate hydrate, [Ceᴵᴵᴵ(SO₄)₁.₅(HSO₄)₀.₅]·0.5H₃O, has been synthesized using a hydrothermal approach. oup.com This compound features CeO₇ polyhedra and SO₄ tetrahedra connected to form a structure with one-dimensional channels. oup.com

The crystal structures of various hydrated cerium(III) sulfates have been determined through single-crystal X-ray diffraction. A study reported two new hydrated forms, Ce₂(SO₄)₃·4H₂O and β-Ce₂(SO₄)₃·8H₂O, both with three-dimensional network structures. chalmers.se In β-Ce₂(SO₄)₃·8H₂O, each cerium atom is coordinated to nine oxygen atoms from water molecules and sulfate groups. chalmers.se Another investigation detailed the structure of a two-dimensional cerium(III) sulfate hydrate, [Ce₂(SO₄)₃(H₂O)₄]·H₂O, where the cerium(III) center is nine-coordinated. mdpi.org

Applications in Advanced Research

Cerium(III) sulfate and its hydrates are utilized in a range of research and industrial applications.

Catalysis: These compounds serve as catalysts in various chemical reactions, including the synthesis of organic compounds. chemimpex.comcymitquimica.com They are also important precursors for creating cerium oxide catalysts used in automotive catalytic converters and fuel cells. samaterials.com

Materials Science: Cerium(III) sulfate is used in the manufacturing of specialty glass and ceramics, where it can act as a stabilizer and improve the material's properties. beyondchem.comcymitquimica.com It is also a component in the production of phosphors for display technologies. chemimpex.com

Analytical Chemistry: Cerium sulfate compounds are employed as chromogenic reagents and analytical reagents in various chemical analyses. beyondchem.com

Environmental Applications: There is potential for using cerium(III) sulfate in wastewater treatment to remove certain pollutants. echemi.comchemimpex.com

Interactive Data Table: Applications of Cerium(III) Sulfate

| Application Area | Specific Use |

| Catalysis | Precursor for automotive catalysts, catalyst in organic synthesis samaterials.comcymitquimica.com |

| Glass and Ceramics | Polishing powder, special glass and ceramics manufacturing beyondchem.com |

| Electronics | Production of phosphors for displays chemimpex.com |

| Chemical Synthesis | Intermediate in organic synthesis, chromogenic reagent beyondchem.comalfachemic.com |

| Environmental | Water treatment dataintelo.comchemimpex.com |

Properties

IUPAC Name |

cerium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVSNHQGJGJMHA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

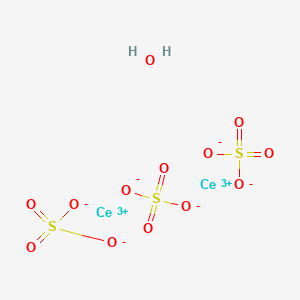

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583430 | |

| Record name | Cerium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13550-47-5 | |

| Record name | Cerium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies and Control of Crystallization

Hydrothermal Synthesis Techniques for Crystalline Hydrates

Hydrothermal synthesis is a powerful method for producing crystalline materials from aqueous solutions under high temperature and pressure conditions. This technique facilitates the dissolution and recrystallization of materials that are sparingly soluble at ambient conditions, enabling the formation of well-defined crystals of cerium(III) sulfate (B86663) hydrates. Several hydrated forms of cerium(III) sulfate are known, including those with 12, 9, 8, 5, 4, and 2 water molecules of crystallization. wikipedia.org

Novel open-framework cerium sulfate hydrates have been synthesized using hydrothermal methods. oup.com For instance, a compound with the formula [CeIII(SO4)1.5(HSO4)0.5]·0.5H3O was synthesized hydrothermally, resulting in a structure with one-dimensional eight-membered ring channels. oup.com

The properties of the resulting cerium(III) sulfate hydrate (B1144303) crystals are highly dependent on the reaction parameters during hydrothermal synthesis. These parameters include temperature, reaction time, and the concentration of reactants.

Microwave-assisted hydrothermal synthesis has been shown to be an effective method for controlling the size of cerium oxide nanorods synthesized from a cerium sulfate hydrate precursor. google.com By varying the reaction temperature between 80°C and 200°C, the length of the nanorods could be controlled from under 51 nm to over 1.7 µm. google.com This demonstrates the significant impact of temperature on the final morphology. The reaction temperature and duration also have a considerable effect on the yield of the desired product. researchgate.net The choice of the cerium precursor salt also plays a critical role; using cerium nitrate (B79036) as a precursor has been found to be more favorable for forming uniform nanospheres compared to cerium(III) sulfate octahydrate, which can result in irregular and agglomerated particles under similar conditions. scispace.com

Table 1: Influence of Temperature on Cerium Oxide Nanorod Synthesis via Microwave-Assisted Hydrothermal Method

| Reaction Temperature (°C) | Resulting Nanorod Length | Reference |

| 80 | < 51 nm | google.com |

| 200 | > 1.7 µm | google.com |

This table is interactive. You can sort and filter the data.

The selection of precursors and the use of additives are instrumental in directing the synthesis towards specific crystalline phases and morphologies. Different cerium salts, such as cerium(III) nitrate, cerium(III) chloride, and cerium(III) sulfate, can lead to different product morphologies under the same hydrothermal conditions. scispace.com For example, the use of cerium nitrate is favored for the synthesis of uniform ceria nanospheres. scispace.com

Additives, such as organic templates or surfactants, can guide the crystal growth process. For instance, a piperazine-templated two-dimensional cerium sulfate, [C4N2H12]3[Ce2(SO4)6(H2O)2]·H2O, was synthesized via a hydrothermal method, where the piperazine (B1678402) acted as a structure-directing agent. researchgate.net Similarly, polyvinylpyrrolidone (B124986) (PVP) has been used as a surfactant in the hydrothermal synthesis of monodisperse CeO2 nanospheres from cerium(III) nitrate. scispace.com The presence of surfactants like dioctyl sodium sulfosuccinate (B1259242) (DSS) can also significantly influence the morphology of the final product. rsc.org

Precipitation Strategies for Controlled Particle Formation

Precipitation is a widely used technique for the synthesis of cerium compounds from a solution. By carefully controlling the precipitation conditions, it is possible to influence the particle size, shape, and purity of the resulting cerium(III) sulfate hydrate.

Homogeneous precipitation is a method that allows for the slow and uniform generation of a precipitating agent throughout the solution, leading to the formation of well-defined and monodisperse particles. rsc.org The thermal decomposition of urea (B33335) in an aqueous solution is a classic example, where urea slowly hydrolyzes to produce ammonia (B1221849) and carbon dioxide, gradually increasing the pH of the solution and causing the precipitation of metal hydroxides or carbonates. rsc.orgresearchgate.net

While this method is effective for producing uniform particles of cerium oxide from cerium nitrate solutions, the use of cerium sulfate as a precursor is generally not recommended. rsc.orgrsc.org This is due to the risk of precipitating sparingly soluble basic cerium sulfates and the tendency to incorporate foreign ions into the precipitate. rsc.org The precipitate obtained from cerium nitrate and urea is typically a basic cerium carbonate, which can then be calcined to produce cerium oxide. rsc.org The concentration of the initial cerium ions can affect the morphology of the precipitate, with lower concentrations leading to needle-like particles and higher concentrations forming irregular clusters. rsc.org

Table 2: Effect of Ce3+ Concentration on Particle Morphology in Homogeneous Precipitation

| Initial Ce3+ Concentration | Resulting Particle Morphology | Reference |

| Low (e.g., 0.01 mol/L) | Isolated, needle-like particles | rsc.org |

| High (e.g., 0.06 mol/L) | Complex, irregular clusters | rsc.org |

This table is interactive. You can sort and filter the data.

Selective precipitation is a key strategy for separating cerium from other rare earth elements or impurities present in a solution. This is often achieved by exploiting the differences in the solubility of their respective salts under specific conditions, such as pH. The precipitation of trivalent lanthanides is based on the fact that tetravalent cerium ions are more readily hydrolyzed and precipitated from solution. iaea.org

One common method involves the oxidation of Ce(III) to Ce(IV), followed by precipitation. iaea.orgresearchgate.net The Ce(IV) can be precipitated as cerium hydroxide (B78521) or a basic salt at a lower pH than the trivalent lanthanides, allowing for its separation. iaea.org For instance, after oxidizing Ce(III) to Ce(IV), the pH can be adjusted to around 1.5 to precipitate the Ce(IV) while leaving other trivalent lanthanides in solution. iaea.org

Another approach is the precipitation of rare earth double sulfates. By adding a solution of sodium sulfate to a leachate containing various rare earth elements, it is possible to selectively precipitate them as double sulfate salts, such as NaCe(SO4)2·H2O. mdpi.comresearchgate.net The efficiency of this precipitation depends on factors like the Na:REE ratio, temperature, and ripening time. mdpi.com It has been demonstrated that Ce(III) can be separated from a mixed solution containing thorium(IV), iron(III), and zirconium(IV) by a series of extraction and precipitation steps at controlled pH values. scielo.org.za

Non-Aqueous and Solvothermal Synthetic Approaches

Solvothermal synthesis is analogous to the hydrothermal method, but it utilizes non-aqueous solvents or a mixture of aqueous and non-aqueous solvents. google.com This approach offers a different chemical environment for the reaction, which can lead to the formation of unique phases and morphologies of cerium(III) sulfate that may not be accessible through purely aqueous routes.

A mixed-solvothermal reaction involving a solution of cerium(III) sulfate in water and melamine (B1676169) in acetic acid has been used to synthesize a cerium/melamine coordination polymer. polymtl.ca In this process, the mixture was heated in a sealed vial, leading to the precipitation of the solid product. polymtl.ca Solvothermal methods have also been employed to create self-assembled hierarchical Ce(SO4)2 microdisks without the use of templates. researchgate.net These microdisks were then converted to ceria microdisks through calcination. researchgate.net

The choice of solvent is a critical parameter in solvothermal synthesis. For example, using mixtures of water and diethylene glycol has been shown to be a key factor in the formation of size-controlled ceria nanospheres. researchgate.net The reaction can be carried out under a nitrogen atmosphere with initial pressures ranging from 100 to 2500 psi and peak temperatures between 100 to 600°C. google.com Precursors for solvothermal synthesis can include a variety of inorganic salts, such as cerium acetate, cerium nitrate, and cerium sulfate. google.com

Exploration of Novel Synthetic Pathways for Specific Hydrate Forms

The synthesis of cerium(III) sulfate with specific degrees of hydration is a subject of ongoing research, driven by the need to control the material's properties for various applications. Different hydrate forms of cerium(III) sulfate, including the dodecahydrate, nonahydrate, octahydrate, pentahydrate, tetrahydrate, and dihydrate, are known to exist. wikipedia.org The targeted synthesis of a single, pure hydrate phase requires precise control over crystallization conditions. Advanced synthetic methodologies, such as hydrothermal and controlled precipitation techniques, are being explored to achieve this selectivity.

Researchers have successfully employed hydrothermal synthesis to create novel cerium sulfate hydrate structures. This method involves crystallization from aqueous solutions under elevated temperature and pressure. For instance, a novel open-framework cerium sulfate hydrate, with the formula [CeIII(SO4)1.5(HSO4)0.5]·0.5H3O, was synthesized using a hydrothermal approach. oup.com In this structure, CeO7 polyhedra and SO4 tetrahedra are interconnected, forming a framework with one-dimensional channels. oup.com Another specific hydrate, the tetrahydrate (Ce₂(SO₄)₃·4H₂O), has also been obtained via hydrothermal synthesis from a solution containing cerium(III) oxide, sulfuric acid, and trimethylamine. researchgate.net The ability to form distinct structures under hydrothermal conditions highlights the method's potential for targeting specific crystalline and hydrated forms by carefully tuning the reaction parameters.

Table 1: Hydrothermal Synthesis Parameters for Specific Cerium(III) Sulfate Hydrates

| Target Compound | Precursors | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| [CeIII(SO4)1.5(HSO4)0.5]·0.5H3O | Not specified in abstract | Hydrothermal Synthesis | Resulted in a novel open-framework structure with one-dimensional channels. Characterized by single-crystal XRD. | oup.com |

| Ce₂(SO₄)₃·4H₂O | Cerium(III) oxide, Sulfuric acid, Trimethylamine | Hydrothermal Synthesis | Successfully produced the tetrahydrate form of cerium(III) sulfate. | researchgate.net |

Control over the precipitation process is another critical pathway for synthesizing specific hydrate forms. The rate of precipitation and the concentration of precursors can be manipulated to favor the crystallization of a desired phase. ijcrr.com For example, uncommon phases such as the nonahydrate (Ce₂(SO₄)₃·9H₂O) and pentahydrate (Ce₂(SO₄)₃·5H₂O) can be synthesized by carefully adjusting these conditions. ijcrr.com A fast precipitation method, for instance, can lead to different crystalline phases compared to a slower process, demonstrating that kinetic factors play a significant role in addition to thermodynamic stability. ijcrr.com The photoluminescence spectra of the resulting materials can vary significantly with the crystalline phase, providing a useful tool for characterization and confirming the success of the targeted synthesis. ijcrr.com

Table 2: Influence of Precipitation Conditions on Hydrate Formation

| Parameter | Influence on Crystallization | Resulting Hydrate Forms | Reference |

|---|---|---|---|

| Precursor Concentration | Affects the supersaturation level of the solution, influencing nucleation and growth rates. | Can be controlled to yield different phases such as octahydrate, nonahydrate, or pentahydrate. | ijcrr.com |

| Precipitation Rate | Determines the kinetic vs. thermodynamic control of the crystallization process. | Fast precipitation can result in different phases compared to slow precipitation methods. | ijcrr.com |

Other methodologies, such as solvothermal synthesis, where non-aqueous solvents are used, also present potential avenues for creating unique cerium sulfate structures. researchgate.net While detailed studies for cerium(III) sulfate hydrates are less common, the principles of controlling particle morphology and phase through solvent choice, temperature, and precursor chemistry are broadly applicable. core.ac.ukmocedes.org The exploration of these advanced synthetic routes is crucial for developing a deeper understanding of the crystallization behavior of cerium(III) sulfate and for producing materials with tailored properties for specific technological applications.

Advanced Spectroscopic and Characterization Techniques in Structural and Electronic Analysis

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the cerium ion, while the Extended X-ray Absorption Fine Structure (EXAFS) region yields precise information about the number, type, and distance of neighboring atoms.

The XANES region of the Ce L3-edge is instrumental in determining the oxidation state of cerium. In cerium(3+);trisulfate;hydrate (B1144303), the cerium ion is in the +3 oxidation state (CeIII). The XANES spectrum of a CeIII compound typically shows a single prominent white line feature. This is in contrast to CeIV compounds, which exhibit a characteristic double-peak structure due to 4f0 and 4f1L final states (where L denotes a ligand hole) researchgate.netmdpi.com. The energy position and shape of the white line in the XANES spectrum of cerium(3+);trisulfate;hydrate would definitively confirm the +3 oxidation state.

The local coordination environment around the Ce3+ ion in hydrated sulfate (B86663) compounds is often complex. In related crystalline structures, such as NaCe(SO4)2·H2O, the cerium atom is nine-coordinated by oxygen atoms. scispace.com This coordination sphere is composed of eight oxygen atoms from sulfate groups and one from a water molecule, forming a distorted polyhedron. scispace.comresearchgate.net Similarly, in hydrogen cerium(III) sulfate hydrate, [H3O][Ce(SO4)2]·H2O, a complex coordination is also observed. scispace.com EXAFS analysis allows for the precise determination of these coordination numbers and bond distances in the hydrated trisulfate compound.

The EXAFS region of the spectrum is analyzed by fitting the experimental data with theoretical scattering paths. For this compound, the most significant contributions to the EXAFS signal arise from the backscattering of photoelectrons off the nearest neighbor oxygen atoms (Ce-O paths) and the more distant sulfur atoms of the sulfate groups (Ce-S paths).

Analysis of Ce3+ in aqueous sulfuric acid solutions using EXAFS has shown that the Ce3+ ion is coordinated by nine water molecules, with a Ce-O bond distance of approximately 2.54 Å. acs.org In the solid state, such as in NaCe(SO4)2·H2O, the Ce-O bond distances are found to be in the range of 2.477–2.584 Å. scispace.com For this compound, a similar range of Ce-O distances is expected.

The analysis of the Ce-S scattering pathway provides information on the connectivity between the cerium ion and the sulfate tetrahedra. In studies of Ce4+ complexed with sulfate in solution, a Ce-S distance of 3.671 ± 0.016 Å has been identified. acs.org While this is for the Ce4+ ion, it provides a reasonable estimate for the expected Ce-S distance in a Ce3+ sulfate complex. The precise determination of this distance through EXAFS is crucial for understanding the bridging modes of the sulfate ligands.

Table 1: Representative EXAFS-derived Structural Parameters for Cerium(III) in a Sulfate/Water Environment

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Reference |

| Ce-O | 9 | ~2.54 | acs.org |

| Ce-O | 9 (8 from SO4, 1 from H2O) | 2.477 - 2.584 (avg. 2.534) | scispace.com |

| Ce-S | 3.0 ± 0.7 (for Ce4+) | 3.671 ± 0.016 (for Ce4+) | acs.org |

Note: Data presented is from analogous systems and illustrates typical values expected for this compound.

X-ray Raman Scattering (XRS) Spectroscopy for Electronic Structure

X-ray Raman Scattering (XRS) is an inelastic X-ray scattering technique that provides information on the electronic structure of materials, similar to soft X-ray absorption, but with the advantage of using high-energy X-rays, which allows for measurements under various sample environments. polimi.itaps.org For cerium compounds, XRS at the Ce N4,5-edges (4d → 4f transitions) is particularly insightful for probing the unoccupied 4f states. scispace.comnsf.gov

In the case of this compound, the Ce3+ ion has an electronic configuration of [Xe]4f1. The XRS spectrum at the N4,5-edge would therefore be expected to show features corresponding to the transitions from the 4d core level to the empty 4f states. The shape and intensity of these spectral features are sensitive to the local symmetry and crystal field effects around the cerium ion, providing a detailed picture of the electronic ground state. While specific XRS data for this compound is not widely available, studies on other cerium systems demonstrate the potential of this technique to elucidate the subtle details of 4f electron behavior. polimi.itpolimi.it

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules and crystal lattices. These methods are highly effective for identifying the functional groups present in a compound, such as sulfate ions and water molecules, and for studying the interactions between the metal center and its ligands.

The sulfate ion (SO42-), which has Td symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretching (ν1), the doubly degenerate bending (ν2), the triply degenerate asymmetric stretching (ν3), and the triply degenerate asymmetric bending (ν4) modes. In the solid state, the coordination of the sulfate ion to the cerium center lowers its symmetry, causing the degenerate modes to split and the otherwise Raman-active-only ν1 and IR-inactive ν2 modes to become active in both spectra. mdpi.comprinceton.edu

The water molecules in this compound give rise to characteristic vibrational bands. The O-H stretching vibrations typically appear as a broad band in the FTIR spectrum in the region of 3000-3600 cm-1. researchgate.netresearchgate.net The H-O-H bending mode is expected around 1600-1630 cm-1. researchgate.net The presence of both coordinated water and water of hydration can lead to multiple, overlapping bands in these regions.

The low-frequency region of the Raman and FTIR spectra (typically below 600 cm-1) contains information about the vibrations of the cerium-oxygen bonds (Ce-O). These metal-ligand stretching frequencies are a direct probe of the bond strength and coordination environment of the cerium ion. An intense band observed around 500 cm-1 in the FTIR spectrum of cerium sulphate has been attributed to the Ce-O stretching vibration. researchgate.net The analysis of these modes, often in conjunction with isotopic substitution studies (e.g., using D2O), can help to definitively assign the vibrational features and provide a more complete understanding of the bonding in this compound. doi.org

Table 2: Typical Vibrational Frequencies for Cerium(III) Sulfate Hydrate

| Vibrational Mode | Typical Wavenumber (cm-1) | Spectroscopic Technique | Reference |

| O-H Stretching (H2O) | ~3415 (broad) | FTIR | researchgate.net |

| H-O-H Bending (H2O) | ~1623 | FTIR | researchgate.net |

| ν3 (SO42-) | ~1100 | FTIR | researchgate.net |

| ν1 (SO42-) | ~981 | FTIR | researchgate.net |

| ν4 (SO42-) | ~593 | FTIR | researchgate.net |

| Ce-O Stretching | ~500 | FTIR | researchgate.net |

Note: The exact positions of the vibrational bands can vary depending on the specific hydrate and crystalline form.

Powder X-ray Diffraction (PXRD) for Phase Identification and Microstructure Analysis

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of crystalline materials such as this compound. It provides detailed information regarding the phase composition, crystal structure, and microstructural properties of the compound. The technique works by directing X-rays onto a powdered sample and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a fingerprint for identification.

Research has shown that cerium(III) sulfate can exist in an anhydrous form as well as several hydrated states, each possessing a distinct crystal structure. wikipedia.org PXRD is the primary method used to distinguish between these different hydrates (e.g., nonahydrate, octahydrate, tetrahydrate) and the anhydrous form. wikipedia.org For instance, the anhydrous form of cerium(III) sulfate has a monoclinic crystal structure. wikipedia.org The tetrahydrate and octahydrate forms also crystallize in a monoclinic system, belonging to the P2₁/c space group. wikipedia.org In contrast, the nonahydrate is characterized by a hexagonal crystal structure with a P6₃/m space group. wikipedia.org

The analysis of diffraction patterns involves comparing the experimental data with reference patterns from crystallographic databases, such as the International Centre for Diffraction Data (ICDD) database. mdpi.com Beyond simple phase identification, a more detailed analysis of the PXRD data, often using the Rietveld refinement method, can yield precise lattice parameters (the dimensions of the unit cell) and information about the crystallite size. mdpi.comresearchgate.net For example, in related hydrated ternary cerium sulfates like NaCe(SO₄)₂·H₂O, PXRD has been used to determine the trigonal crystal system and specific cell constants. scispace.com Similarly, hydrothermal synthesis of other cerium sulfate hydrates has yielded compounds with monoclinic systems, for which detailed cell parameters have been determined through diffraction techniques. researchgate.net

| Compound | Crystal System | Space Group |

|---|---|---|

| Cerium(III) sulfate (Anhydrous) | Monoclinic | Not specified |

| Cerium(III) sulfate tetrahydrate | Monoclinic | P2₁/c |

| Cerium(III) sulfate octahydrate | Monoclinic | P2₁/c |

| Cerium(III) sulfate nonahydrate | Hexagonal | P6₃/m |

Advanced Microscopy Techniques (e.g., SEM) for Morphological Characterization

Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM), are crucial for characterizing the morphology of this compound. SEM provides high-resolution images of the sample's surface, revealing details about particle size, shape, texture, and aggregation. In this technique, a focused beam of electrons scans the surface of the sample, and detectors collect various signals generated by the electron-sample interaction to form an image.

The morphological characteristics of cerium-containing compounds can significantly influence their properties and applications. For instance, cerium sulfate hydrate is described as a white crystalline powder. beyondchem.com SEM analysis can confirm this crystalline nature and provide further details on the specific habits of the crystals. The morphology of particles is often analyzed using Field Emission Scanning Electron Microscopy (FE-SEM) for higher resolution imaging. google.com Studies on related cerium compounds, such as cerium phosphates, have utilized SEM to observe particle morphology, which can appear as lamellar structures or other distinct shapes depending on the synthesis conditions. mdpi.comresearchgate.net The use of SEM, sometimes coupled with Energy-Dispersive X-ray Spectroscopy (EDX), also allows for the study of the distribution of different phases within a composite material. mdpi.com

The data obtained from SEM analysis complements the structural information from PXRD by providing a visual representation of the material's external features. This combination of techniques allows for a comprehensive understanding of the compound's solid-state properties, linking its internal crystal structure to its external particle morphology.

Theoretical and Computational Investigations of Cerium 3+ ;trisulfate;hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in predicting the properties of cerium(III) complexes in solution.

DFT calculations have been employed to determine the most stable structures of the cerium(III) ion in acidic aqueous solutions. Studies indicate that the Ce³⁺ ion preferentially coordinates with water molecules rather than sulfate (B86663) or bisulfate anions. acs.orgnih.govosti.gov The most energetically favorable species is predicted to be the nine-coordinate aquo-ion, [Ce(H₂O)₉]³⁺. nih.govosti.govnih.gov This complex adopts a tricapped trigonal prismatic geometry. osti.gov

The free energy for the complexation of [Ce(H₂O)₉]³⁺ with sulfate or bisulfate anions has been calculated to be endergonic, meaning the reaction is unfavorable under standard conditions. osti.gov This finding, supported by multiple studies, concludes that Ce³⁺ exists as a simple hydrated ion in sulfuric acid, without direct inner-sphere coordination by sulfate ligands. nih.govosti.gov

| Species | Predicted Geometry | Energetic Favorability | Reference |

|---|---|---|---|

| [Ce(H₂O)₉]³⁺ | Tricapped Trigonal Prismatic | Most Favorable | nih.govosti.gov |

| [Ce(H₂O)₈(SO₄)]⁺ | - | Unfavorable (Endergonic) | osti.gov |

| [Ce(H₂O)₈(HSO₄)]²⁺ | - | Unfavorable (Endergonic) | osti.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of the system.

For highly charged ions like Ce³⁺, advanced simulation techniques such as the Quantum Mechanical Charge Field (QMCF) Molecular Dynamics approach are employed. nih.govresearchgate.net This hybrid method partitions the system, treating the most chemically relevant regions with quantum mechanics (QM) while the rest of the system is handled by molecular mechanics (MM). nih.gov In a typical setup for simulating hydrated Ce³⁺, the ion itself along with its first and second hydration spheres are included in the QM region, based on Hartree-Fock level theory. nih.gov This approach avoids the need for predefined potentials between the ion and solvent molecules, allowing for a more accurate description of the interactions in the aqueous environment. acs.orgacs.org

QMCF-MD simulations have been instrumental in characterizing the structure and dynamics of the hydration shells around the Ce³⁺ ion. nih.govresearchgate.net These simulations reveal a stable first hydration sphere, with a mean coordination number of approximately 9.1. nih.gov The dominant species is the nine-coordinate [Ce(H₂O)₉]³⁺, which accounts for about 90% of the observed configurations. nih.gov The simulations also identify the primary structural motifs of the hydration shell as a tri-capped trigonal prism and a capped square antiprism, with frequent interconversions between them. nih.govresearchgate.net

Dynamically, the simulations observe ligand exchange reactions, where water molecules move between the first and second hydration spheres. nih.govresearchgate.net The structural data obtained from these simulations are in excellent agreement with experimental results. nih.gov

| Parameter | QMCF-MD Simulation Value | Experimental (EXAFS) Value | Reference |

|---|---|---|---|

| First Shell Coordination Number | ~9.1 | 9.0 - 9.3 | nih.gov |

| Mean Ce³⁺-O Distance (Å) | 2.57 Å | 2.56 - 2.58 Å | nih.gov |

| Dominant Geometry | Tri-capped Trigonal Prism | Tri-capped Trigonal Prism | nih.gov |

Computational Modeling of Ligand Exchange Processes

While DFT calculations show that direct, stable complexation between Ce³⁺ and sulfate is unfavorable, these computational models are critical for understanding the mechanisms of ligand exchange. acs.orgnih.gov Ligand exchange is defined as the replacement of a water molecule in the first solvation shell of the metal ion with another ligand. nih.gov

Computational modeling, particularly DFT, is used to calculate the free energies (ΔG) associated with these exchange steps. nih.gov This is particularly relevant in the context of the Ce³⁺/Ce⁴⁺ redox couple. A proposed mechanism for the redox reaction involves a chemical step (C) of ligand exchange followed by an electron transfer step (E). acs.orgnih.gov For the Ce³⁺ ion, the calculations confirm that the exchange of a water molecule for a sulfate or bisulfate anion is energetically costly. osti.gov This computational insight is crucial for building accurate kinetic models that can explain experimentally observed reaction rates and behaviors in cerium-based systems. nih.gov

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, which are rooted in quantum mechanics, provide a powerful theoretical framework for predicting the spectroscopic signatures of materials without reliance on experimental data. These ab initio methods are instrumental in understanding the electronic and vibrational properties of complex compounds like cerium(3+);trisulfate;hydrate (B1144303). By solving the fundamental equations that govern the behavior of electrons and nuclei, researchers can simulate various types of spectra, offering deep insights into the material's structure and bonding.

Recent computational studies have begun to unravel the spectroscopic characteristics of cerium-containing compounds. For instance, in the context of cerium ions in an aqueous environment, quantum mechanical charge field (QMCF) molecular dynamics (MD) simulations have been employed to investigate structural and dynamical properties. researchgate.net These simulations have successfully predicted the ion-oxygen stretching motion's wavenumber, showing excellent agreement with experimental results. researchgate.net Such studies, while not directly on the crystalline hydrate, provide a foundational understanding of the interactions between the Ce(3+) ion and its immediate coordination sphere, which is crucial for interpreting the spectra of the hydrated salt.

The prediction of spectroscopic signatures for cerium(3+);trisulfate;hydrate from first principles involves several computational techniques:

Density Functional Theory (DFT): A widely used method for calculating the electronic structure of many-body systems. DFT can be used to predict geometries, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT used to calculate excited state properties and, consequently, predict UV-Vis absorption spectra.

Ab Initio Molecular Dynamics (AIMD): This method combines first-principles electronic structure calculations with molecular dynamics simulations to study the time evolution of a system, providing insights into vibrational dynamics and temperature effects on spectra.

While specific first-principles predictions of the complete spectroscopic signatures for this compound are not extensively documented in publicly available literature, related research on cerium hydrates and sulfates provides a strong basis for such investigations. For example, ab initio calculations have been performed to understand the electronic Raman spectra of Ce³⁺ ions doped in other host crystals, demonstrating the capability of these methods to reproduce experimental observations. aps.org Furthermore, theoretical studies on the hydration of the sulfate ion have utilized methods like Møller–Plesset perturbation theory (MP2) to calculate vibrational frequencies of sulfate-water clusters, which are essential components of the this compound structure. researchgate.netberkeley.edu

A theoretical investigation into this compound would typically involve the following steps:

Structural Optimization: The initial step is to determine the most stable geometric arrangement of the atoms in the unit cell of the crystal using methods like DFT. This includes the positions of the cerium and sulfate ions, as well as the water molecules of hydration.

Vibrational Analysis: Once the equilibrium geometry is found, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated. This is usually done within the harmonic approximation, although anharmonic corrections can be included for higher accuracy. berkeley.edufrontiersin.org

Electronic Structure and UV-Vis Spectra: The electronic band structure and density of states are calculated to understand the electronic transitions. TD-DFT is then employed to predict the UV-Vis absorption spectrum, which is related to the electronic excitations in the material.

The data generated from these calculations can be compiled into tables to compare with experimental results and to assign spectral features to specific molecular motions or electronic transitions.

Table 1: Predicted Spectroscopic Data from First-Principles Calculations

| Spectroscopic Technique | Predicted Parameter | Calculated Value | Corresponding Assignment |

| Infrared (IR) Spectroscopy | Vibrational Frequency | Value | e.g., O-H stretch of water |

| Vibrational Frequency | Value | e.g., S-O stretch of sulfate | |

| Raman Spectroscopy | Vibrational Frequency | Value | e.g., Ce-O stretch |

| Vibrational Frequency | Value | e.g., Sulfate bending modes | |

| UV-Vis Spectroscopy | Absorption Maximum (λ_max) | Value | e.g., f-d transition of Ce³⁺ |

Note: The values in this table are placeholders and would be populated with data from specific first-principles calculations.

The predictive power of these computational methods is continually improving with the development of more accurate exchange-correlation functionals in DFT and more efficient computational algorithms. frontiersin.org For cerium compounds, accurately modeling the 4f electrons of cerium presents a significant challenge that often requires advanced theoretical treatments. nih.gov Nevertheless, first-principles calculations are an indispensable tool for the theoretical and computational investigation of this compound, providing a detailed and fundamental understanding of its spectroscopic properties.

Redox Chemistry and Reaction Mechanisms Involving Cerium 3+ ;trisulfate;hydrate

Mechanisms of Cerium(III) Oxidation to Cerium(IV) in Sulfate (B86663) Media

The oxidation of Cerium(III) to Cerium(IV) in a sulfate medium is a multifaceted process. The mechanism is not a simple electron transfer but involves significant changes in the coordination sphere of the cerium ion.

Electron Transfer Pathways and Kinetics

The kinetics of the Ce(III)/Ce(IV) redox reaction in sulfuric acid are known to be slow. researchgate.net The electron transfer process is generally considered to be outer-sphere, meaning the kinetics are independent of the electrode material. acs.orgumich.edu This is despite the significant structural changes that occur in the first coordination shell of the cerium ions during the redox reaction. acs.orgumich.edu

Recent studies have proposed a two-step mechanism for the charge transfer. acs.org This involves a chemical step, where the Ce(IV) species exchanges its bisulfate ligands with water, followed by a rate-determining electron transfer step that adheres to Marcus theory. acs.orgresearchgate.net This mechanism successfully accounts for the observed asymmetry in the charge transfer and the shift in redox potential with varying acid concentrations. acs.orgresearchgate.net

The activation energy for the oxidation of Ce(III) with ozone in sulfuric acid is reported to be 46 kJ mol⁻¹. researchgate.net For the electrochemical oxidation on a platinum electrode, an activation energy of 48.3 ± 21 kJ/mol has been determined. acs.orgnih.gov

Role of Ligand Exchange in Redox Processes

Ligand exchange is a critical component of the redox chemistry of cerium in sulfate media. rsc.orgnih.gov The oxidation of Ce(III) to Ce(IV) is accompanied by a significant reorganization of the ligand sphere. acs.orgumich.edu This reorganization can create a substantial energy barrier for the electron transfer process. osti.gov

In sulfuric acid, Ce(III) exists predominantly as the aquo-ion, [Ce(H₂O)₉]³⁺. acs.orgnih.govosti.gov Upon oxidation to Ce(IV), it forms stable complexes with sulfate and bisulfate ions. acs.orgnih.gov Spectroscopic and computational studies suggest that the dominant Ce(IV) species is [Ce(H₂O)₆(HSO₄)₃]⁺. acs.orgnih.gov This change in coordination from a simple hydrated ion to a sulfato-complex is a key feature of the redox process. acs.orgumich.edu The dissimilar ligand bonding of Ce(III) and Ce(IV) with sulfate ions, with the ceric ion complex being more stable, explains the slow reduction kinetics and the shift in the redox potential in sulfuric acid solutions. soton.ac.uk

Influence of Sulfate and Bisulfate Complexation on Redox Potentials

The complexation of cerium ions with sulfate and bisulfate has a profound impact on the redox potential of the Ce(III)/Ce(IV) couple. wikipedia.org The standard redox potential (E°) for the Ce⁴⁺/Ce³⁺ couple varies significantly depending on the medium, with a representative value of +1.72 V. wikipedia.org However, in sulfuric acid, the potential is considerably lower. osti.gov

Density functional theory (DFT) calculations have been employed to understand the energetics of this complexation. acs.orgnih.gov The predicted ligand-exchange free energy for the formation of [Ce(H₂O)₆(HSO₄)₃]⁺ from [Ce(H₂O)₉]³⁺ is in good agreement with the experimentally observed shift in the redox potential when moving from a non-complexing acid like perchloric acid to sulfuric acid. acs.orgumich.edu

Reaction Kinetics and Rate Law Derivations

The kinetics of cerium redox reactions in sulfate media have been investigated under various conditions, leading to the derivation of specific rate laws.

For the oxidation of Ce(III) by ozone in sulfuric acid, the reaction follows a first-order rate law with respect to each reactant. researchgate.net The rate law can be expressed as: Rate = k[Ce(III)][O₃] researchgate.net

In the case of Ce(III) oxidation by δ-MnO₂, the derived rate law is: Rate = k[Ce(III)]¹[δ-MnO₂]¹[OH⁻]⁰.⁵ acs.org

Electrochemical studies of the Ce(III)/Ce(IV) couple have also provided valuable kinetic data. The reaction rate is generally first order at low overpotentials. soton.ac.uk The charge transfer coefficients (α) for the anodic and cathodic processes are asymmetrical, with reported values of approximately 0.29-0.60 for the anodic transfer coefficient and 0.20-0.31 for the cathodic transfer coefficient on platinum electrodes in sulfuric acid. soton.ac.uk A low cathodic charge transfer coefficient of α = 0.23 indicates the asymmetric nature of the cerium redox reaction. acs.orgnih.gov

The rate law for the two-step charge transfer mechanism, which includes a chemical ligand exchange step (C) and an electron transfer step (E), provides a better fit to experimental data than the simpler Butler-Volmer equation. acs.org This CE mechanism is crucial for accurately modeling the kinetic behavior of the cerium redox couple in sulfate media. umich.edu

Investigation of Intermediate Species in Redox Reactions

The identification of intermediate species is crucial for elucidating the detailed mechanism of cerium redox reactions. In the oxidation of Ce(III) by ozone in sulfuric acid, several reactive intermediates are proposed, including the ozonide radical anion (O₃⁻), hydroxyl radical (•OH), and sulfate radical (SO₄⁻•). researchgate.net The reaction sequence involves the initial oxidation of Ce(III) by ozone to form Ce(IV) and O₃⁻, which then leads to the formation of •OH and SO₄⁻• radicals that can further oxidize Ce(III). researchgate.net

In photocatalytic reactions involving cerium complexes, the excited state of the cerium(III) complex, [Ce(III)Cl₆]³⁻(ES), is identified as a key intermediate. acs.org This excited state can then undergo oxidation to form the cerium(IV) complex, [Ce(IV)Cl₆]²⁻. acs.org

During the redox cycling of ceria (CeO₂), intermediate oxygen species such as peroxo (O₂²⁻) and hydroxyl (OH⁻) groups have been observed on the surface. rsc.orgresearchgate.net These species play a significant role in the conversion between Ce³⁺ and Ce⁴⁺. rsc.orgresearchgate.net

In the ruthenium(III)-catalyzed oxidation of organic substrates by Ce(IV) in sulfuric acid, the active species of the oxidant and catalyst are considered to be Ce(SO₄)₂⁺ and [Ru(H₂O)₆]³⁺, respectively. tandfonline.com

Interactions with Oxidizing Agents and Reductants in Solution

Cerium(III) sulfate can be oxidized to cerium(IV) by strong oxidizing agents. wikipedia.org Examples of such oxidants include ozone (O₃) and potassium permanganate (B83412) (KMnO₄). researchgate.net

The oxidation by ozone in sulfuric acid is a well-studied process, leading to the formation of Ce(IV) with a reaction extent of up to 82% in 1 M H₂SO₄. researchgate.net The stoichiometry of this reaction is influenced by the acid concentration. researchgate.net

The reactivity of cerium(IV) is harnessed in various applications, including organic synthesis and analytical chemistry (cerimetric titrations). wikipedia.org The strength of Ce(IV) as an oxidant can be tuned by the choice of the supporting electrolyte, which influences the complexation and, consequently, the redox potential. osti.gov

Applications in Advanced Materials Science and Chemical Processes

Catalysis and Reaction Enhancement

Cerium-based materials are pivotal in catalysis, where they are employed to enhance reaction rates and selectivity in a multitude of industrial and environmental processes. stanfordmaterials.com The efficacy of cerium compounds in catalysis is largely attributed to the facile transition between Ce³⁺ and Ce⁴⁺ oxidation states, which facilitates redox cycles essential for catalytic activity. mdpi.com

The capacity of cerium to shuttle between its +3 and +4 oxidation states makes it an effective component in catalysts for oxidation reactions. mdpi.com This redox chemistry is fundamental to its catalytic function, particularly in its ability to store and release oxygen. orientjchem.org Cerium(IV) compounds, such as ceric sulfate (B86663), are known to be strong oxidizing agents and are utilized in various organic synthesis reactions. deepcela.comsemanticscholar.org For instance, cerium(IV) sulfate in an acidic medium can oxidize vicinal diols to form aldehydes. benthamopen.com The catalytic cycle often involves the reduction of Ce⁴⁺ to Ce³⁺ during the oxidation of a substrate, followed by re-oxidation of Ce³⁺ back to Ce⁴⁺ by an oxidizing agent, thus regenerating the active catalytic species. mdpi.com This property is exploited in numerous chemical transformations. mdpi.com

Cerium compounds find applications in both heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis: In heterogeneous systems, cerium oxide (often derived from precursors like cerium sulfate) is a widely used catalyst support or active component. researchgate.net Its ability to store and release oxygen enhances the performance of catalysts in various applications, including automotive exhaust treatment and petroleum refining. stanfordmaterials.comresearchgate.net Cerium oxide-metal oxide nanocomposites can act as heterogeneous catalysts with improved reducibility and oxygen storage capacity, which is beneficial in processes like CO oxidation and combustion. researchgate.net The interaction between cerium oxide and other metal oxides can control particle size and improve resistance to deactivation. researchgate.net

Homogeneous Catalysis: In homogeneous catalysis, cerium salts dissolved in a reaction medium act as catalysts. Cerium(IV) sulfate in sulfuric acid has been studied for the oxidation of organic molecules like methanol (B129727). semanticscholar.org The reaction mechanism in such systems often involves the formation of intermediate complexes between the cerium ion and the substrate. The kinetics of these reactions are influenced by factors such as the concentration of the reactants, acid, and the ionic strength of the medium. semanticscholar.orgbenthamopen.com Studies on the Ce³⁺/Ce⁴⁺ redox couple in sulfuric acid have shown that the charge transfer mechanism involves a chemical step of ligand exchange followed by a rate-determining electron transfer step. nih.gov

The unique properties of cerium have led to the development of specialized catalysts for critical industrial applications.

One of the most prominent applications is in three-way catalytic converters for automotive exhaust systems. stanfordmaterials.com Cerium is a vital component that acts as an oxygen storage material, helping to maintain the efficiency of the converter by providing or storing oxygen as needed to reduce harmful emissions like carbon monoxide (CO), nitrogen oxides (NOx), and hydrocarbons. stanfordmaterials.com

In the petrochemical industry, cerium-based catalysts are used to improve the catalytic cracking process, which breaks down large hydrocarbon molecules into smaller, more valuable ones for fuel production. stanfordmaterials.com Cerium's redox properties help maintain the catalyst's activity and longevity. stanfordmaterials.com Furthermore, cerium-containing catalysts have been developed for the oxidative dehydrogenation of alkanes and for ammoxidation processes, such as the conversion of propene to acrylonitrile (B1666552). mdpi.com

Table 1: Industrial Processes Utilizing Cerium-Based Catalysts

| Industrial Process | Role of Cerium Catalyst | Key Benefits |

| Automotive Emission Control | Oxygen storage and release in three-way catalytic converters. stanfordmaterials.com | Reduces CO, NOx, and hydrocarbon emissions. stanfordmaterials.com |

| Petroleum Refining | Enhances catalytic cracking of complex hydrocarbons. stanfordmaterials.com | Improves fuel yield and quality; maintains catalyst activity. stanfordmaterials.com |

| Soot Oxidation | Catalyzes the combustion of soot in diesel particulate filters. mdpi.com | Lowers the temperature required for soot removal. |

| Ammoxidation | Acts as a promoter in catalysts for producing acrylonitrile from propene. mdpi.com | Increases activity, yield, and selectivity. mdpi.com |

| CO₂ Conversion | Component in catalysts for converting CO₂ into fuels and chemicals. mdpi.com | Promotes chemical transformations for environmental applications. mdpi.com |

Advanced Material Fabrication

Cerium(3+);trisulfate;hydrate (B1144303) serves as a crucial starting material, or precursor, in the synthesis of various advanced materials, including nanomaterials, specialty glasses, and ceramics. alfachemic.comamericanelements.com

Cerium(III) sulfate is a commonly used precursor for the synthesis of cerium oxide (CeO₂, also known as nanoceria) nanoparticles. alfachemic.com These nanoparticles have attracted significant attention due to their unique physicochemical properties and wide range of applications, from catalysis to biomedical fields. mdpi.comnih.govnih.gov

Various synthesis methods utilize cerium salts like cerium sulfate or cerium nitrate (B79036) to produce CeO₂ nanoparticles with controlled size, morphology, and properties. mdpi.commocedes.org Common methods include co-precipitation, hydrothermal synthesis, and sol-gel techniques. mdpi.comnih.gov In a typical co-precipitation synthesis, an aqueous solution of a cerium salt is reacted with a precipitating agent (like potassium carbonate or sodium hydroxide) to form a precursor, such as cerium(III) carbonate, which is then calcined at high temperatures to yield cerium oxide nanoparticles. nih.govscielo.org.mx The choice of precursor, pH, temperature, and capping agents can significantly alter the final characteristics of the nanoparticles. nih.gov For instance, the hydroxide-mediated approach is noted for achieving a uniform distribution of particle size. mdpi.com

Table 2: Synthesis of Cerium Oxide Nanoparticles from Cerium Precursors

| Synthesis Method | Common Cerium Precursor(s) | Typical Resulting Particle Size | Key Process Feature |

| Co-precipitation | Cerium(III) nitrate hexahydrate, Potassium carbonate. nih.govscielo.org.mx | ~20 nm. nih.govscielo.org.mx | Involves precipitation of a precursor followed by calcination. scielo.org.mx |

| Hydrothermal | Cerium chloride hexahydrate. nih.gov | 100-200 nm. nih.gov | Synthesis occurs in water at high temperatures and pressures. |

| Hydroxide-Mediated | Cerium(III) nitrate hexahydrate, Sodium hydroxide (B78521). mdpi.com | 40-50 nm. mdpi.com | A simple and economic method that allows for conversion of Ce³⁺ to Ce⁴⁺. mdpi.com |

| Sol-Gel | Cerium nitrate hexahydrate. nih.gov | Varies with stabilizer ratio. nih.gov | Forms an inorganic polymer from the precursor via reaction with water. |

Cerium compounds, including those derived from cerium sulfate, are incorporated into specialty glasses and ceramics to impart specific, enhanced properties. stanfordmaterials.comamericanelements.comamericanelements.compangea-intl.com

In glass manufacturing, cerium oxide is a multifunctional additive. stanfordmaterials.compolishingslurry.com It is an efficient polishing agent for precision optics. stanfordmaterials.comamericanelements.compolishingslurry.com One of its key roles is as a UV absorber; adding cerium to glass compositions significantly enhances their ability to block ultraviolet radiation. stanfordmaterials.compsu.edu This is particularly valuable for eyeglasses, architectural windows, and the protective glass on solar cells. stanfordmaterials.compsu.edu Cerium can also act as either a decolorizing agent, by neutralizing the greenish tint caused by iron impurities to produce clear glass, or as a coloring agent, creating yellow-tinted glass when combined with titanium dioxide. stanfordmaterials.compolishingslurry.com

Furthermore, the addition of cerium enhances the radiation resistance of glass. psu.eduresolveoptics.com Cerium-doped glasses, often called "non-browning" glasses, are designed to maintain their optical transmission even when exposed to high levels of X-ray or gamma radiation, making them suitable for applications in nuclear facilities and space. psu.eduresolveoptics.com

In ceramics, cerium additives can improve properties such as hardness and corrosion resistance. deepcela.com Cerium sulfate has been used in the preparation of YAG (yttrium aluminum garnet) silicate (B1173343) glass-ceramics, where it influences the formation of garnet crystals and the luminescent properties of the material, suggesting potential applications in the LED industry. synsint.comresearchgate.net

Environmental Remediation Technologies

Cerium(3+);trisulfate;hydrate is a key compound in the advancement of environmental cleanup technologies. Its utility is particularly notable in the purification of water sources contaminated with organic pollutants and heavy metals.

Mechanisms of Pollutant Degradation via Photocatalysis

Cerium(III) sulfate plays a crucial role as a catalyst in the photocatalytic degradation of organic pollutants. When used in conjunction with semiconductor materials like titanium dioxide (TiO₂), it enhances the efficiency of breaking down harmful organic molecules present in water.

The fundamental mechanism involves the generation of highly reactive hydroxyl radicals (•OH). When the photocatalyst is exposed to ultraviolet (UV) light, it creates electron-hole pairs. The cerium(III) ions (Ce³⁺) act as traps for these electrons, preventing them from recombining with the holes. This separation of charges is vital for the subsequent steps. The "holes" then react with water molecules to produce hydroxyl radicals. These radicals are powerful oxidizing agents that can decompose a wide array of organic contaminants into less harmful substances such as carbon dioxide and water.

Research has demonstrated that cerium-based catalysts can be highly effective in degrading various pollutants. For instance, studies have shown significant degradation of dyes like acid black 1 under sunlight when using cerium oxide nanoparticles. nih.gov The photocatalytic activity of cerium compounds is attributed to the electronic transitions within the cerium ions, which can be influenced by doping with other elements to enhance performance under visible light. researchgate.net

Interactive Table: Photocatalytic Degradation Efficiency html

| Pollutant | Catalyst System | Light Source | Degradation Efficiency (%) |

|---|---|---|---|

| Deoxynivalenol | 0.5% Ce-doped TiO₂ | UV Light | 96 |

| Acid Black 1 Dye | Bio CeO₂-NPs | Sunlight | 94.33 |

| Acridine Orange Dye | Ce-Cd Oxides | Visible Light | 90.2 |

Interactions with Other Chemical Systems and Complex Formation

Formation of Double Sulfate (B86663) Compounds (e.g., with Alkali Metals)

Cerium(III) sulfate readily forms double sulfate salts with alkali metals, a characteristic leveraged in hydrometallurgical processes for the recovery of rare earth elements. mdpi.com The addition of an alkali metal sulfate, such as sodium sulfate (Na₂SO₄), to a solution containing cerium(III) ions induces the precipitation of these double salts. mdpi.com

The general stoichiometry for these compounds with sodium is NaCe(SO₄)₂·H₂O. mdpi.com The formation and precipitation of these double sulfates are influenced by several factors, including the concentration of the reactants, temperature, and the pH of the solution. For instance, in industrial applications involving the recycling of Ni-MH batteries, the precipitation of sodium-lanthanide double sulfate salts is a key step in separating rare earth elements from other metals. mdpi.com Thermodynamic modeling and experimental studies have shown that the precipitation efficiency of these double salts can be optimized by controlling parameters such as the molar ratios of sodium and sulfate to the rare earth elements. mdpi.com

Research indicates that at elevated temperatures, the solubility of these double sulfates decreases, facilitating their separation from the solution. wikipedia.orgquora.com The composition of the resulting solid phase is predominantly composed of the rare earth elements and the alkali metal, confirming the formation of the double sulfate compounds. mdpi.com

Table 1: Influence of Reactant Ratios on Cerium Double Sulfate Precipitation

| Molar Ratio (Na:REE) | Molar Ratio (SO₄:REE) | Precipitation Efficiency of Cerium | Reference |

| 21.2:1 | 58.3:1 | >99% | mdpi.com |

| 3.6:1 | - | 89.3% | mdpi.com |

Note: REE refers to Rare Earth Elements.

Complexation with Organic Ligands in Solution and Solid State

Cerium(III) ions, including those from cerium(III) sulfate, form complexes with a wide array of organic ligands. These interactions are of significant interest due to their potential applications in catalysis, materials science, and analytical chemistry. The formation of these complexes can lead to changes in the electronic and structural properties of the cerium ion.

Studies have shown that cerium(III) can be oxidized to cerium(IV) during complexation with certain organic ligands. mdpi.com For example, the interaction of cerium(III) nitrate (B79036) with a benzoxazine (B1645224) dimer in an ethanolic solution leads to a rapid color change, indicating complex formation. mdpi.com In some cases, the oxidation of Ce(III) to Ce(IV) is a key step in the formation of stable complexes. mdpi.com

The coordination environment of the cerium ion is highly dependent on the nature of the organic ligand. With azolyl-substituted thiophenolates, for instance, Ce(III) forms complexes that exhibit red luminescence. rsc.org X-ray analysis of these complexes reveals that the cerium ion is coordinated by the organic ligands and solvent molecules. rsc.org

The interaction of hydrated Ce³⁺ with various carboxylates has also been extensively studied. nih.gov The addition of carboxylic acids to an aqueous solution of Ce³⁺ can lead to the formation of Ce³⁺-carboxylate complexes, which can be monitored through changes in fluorescence and absorption spectra. nih.govacs.org Diglycolic acid, in particular, shows anomalously strong complex formation with Ce³⁺, suggesting a chelate effect. nih.gov The stability of these complexes is influenced by the pH of the solution. nih.gov

Furthermore, the complexation of Ce(III) with oxalate (B1200264) (OA) has been shown to be a potent activator for catalytic ozonation in water treatment. pnas.org The formation of the Ce(III)–OA complex enhances the catalytic activity by modulating the electronic structure of the cerium center. pnas.org

Table 2: Complex Formation of Ce³⁺ with Various Carboxylates

| Carboxylic Acid | Complex Formation Constant (K) | Method of Determination | Reference |

| Diglycolic Acid | Anomalously Strong | Absorption and Emission Spectra | nih.gov |

| Various Carboxylates | Varies | Absorption and Emission Spectra | nih.govacs.org |

| Oxalate | Strong | - | pnas.org |

Behavior in Mixed-Solvent Systems

The behavior of cerium(III) sulfate in mixed-solvent systems is crucial for understanding and optimizing various chemical processes, such as solvent extraction and precipitation. The solubility and stability of cerium(III) sulfate and its complexes can be significantly altered by the composition of the solvent.

In hydrometallurgical processing, mixed-solvent electrolyte models are used to predict the thermodynamic behavior of rare earth sulfates in complex aqueous systems containing other salts and acids. mdpi.com These models are essential for designing efficient separation processes. For example, the OLI-MSE (Mixed-Solvent Electrolyte) model has been successfully used to represent the chemical system of rare earth sulfates, sodium sulfate, sulfuric acid, and water. mdpi.com

The presence of an organic phase is central to solvent extraction processes. In the separation of cerium(III) from other elements, organic extractants dissolved in a suitable diluent are used. The efficiency of extraction is highly dependent on the nature of the extractant, the diluent, and the composition of the aqueous phase, including pH and the presence of other ions. scielo.org.za For instance, the extraction of Ce(III) from a sulfate medium was found to be ineffective with Cyanex 272 but could be achieved with primary amines and D2EHPA. scielo.org.za

The formation of cerium oxo clusters has been studied in mixed-solvent systems like methanol (B129727) and N,N-Dimethylformamide (DMF). frontiersin.org The dissolution of cerium nitrate and sodium benzoate (B1203000) in methanol leads to a precipitate, which, when dissolved in DMF, can form mixed-valent cerium oxo clusters over time. frontiersin.org This process involves the gradual oxidation of Ce(III) to Ce(IV) and the self-assembly of the clusters. frontiersin.org

Hydrolysis Behavior in Aqueous Environments (excluding adverse effects)

The hydrolysis of cerium(III) ions in aqueous solutions is a fundamental aspect of its chemistry. Hydrolysis refers to the reaction of the cerium cation with water molecules, leading to the formation of hydroxo complexes and a decrease in the pH of the solution.

In aqueous solutions, the Ce³⁺ ion exists as a hydrated cation, typically formulated as [Ce(H₂O)ₙ]³⁺, where n is commonly 8 or 9. wikipedia.orgacs.org The hydrolysis of Ce³⁺ is generally less extensive compared to the Ce⁴⁺ ion. homescience.net Studies have shown that the hydrolysis of Ce(III) salt solutions hardly occurs under certain hydrothermal conditions without the presence of other reagents like urea (B33335). psu.edu

However, under specific conditions, the hydrolysis of Ce³⁺ can be significant. Potentiometric studies have been used to determine the hydrolysis constants of trivalent lanthanide ions, including Ce³⁺. academie-sciences.fr These studies indicate that the hydrolysis of lanthanides increases with increasing atomic number. academie-sciences.fr The hydrolysis of Ce³⁺ in dilute aqueous solutions leads to the formation of species such as Ce(OH)²⁺. academie-sciences.fr At a pH of 6, it is estimated that about 75% of cerium exists as the free Ce³⁺ cation, with the remainder forming hydroxo complexes. academie-sciences.fr

The hydrolysis behavior is a critical factor in processes like the formation of cerium oxide nanoparticles. psu.edu While the direct hydrolysis of Ce(III) sulfate may be limited, the presence of other substances can promote the formation of precipitates. The controlled hydrolysis of cerium salts is a common method for synthesizing ceria (CeO₂) particles. psu.edu

Thermal Behavior, Decomposition Pathways, and Stability Under Varied Conditions

Thermogravimetric Analysis (TGA) of Hydrate (B1144303) Dehydration

Thermogravimetric analysis (TGA) is a fundamental technique for studying the dehydration of cerium(III) sulfate (B86663) hydrates. By monitoring the mass loss of a sample as a function of temperature, the distinct steps of water evolution can be identified. Various hydrates of cerium(III) sulfate exist, with the octahydrate (Ce₂(SO₄)₃·8H₂O), pentahydrate (Ce₂(SO₄)₃·5H₂O), and nonahydrate (Ce₂(SO₄)₃·9H₂O) being well-studied. wikipedia.orgakjournals.com

The dehydration process is multi-stepped, indicating that water molecules are bound with different energies within the crystal lattice. For instance, the dehydration of β-Ce₂(SO₄)₃·8H₂O occurs in three distinct steps. chalmers.se The initial step involves the loss of three water molecules to form the pentahydrate. This is followed by the loss of one more water molecule to yield the tetrahydrate, and the final step is the removal of the remaining four water molecules to form anhydrous cerium(III) sulfate. chalmers.se The tetrahydrate is known to release its water of crystallization around 220 °C. wikipedia.org

Table 1: Dehydration Steps of β-Ce₂(SO₄)₃·8H₂O chalmers.se

| Dehydration Step | Product Formed | Water Molecules Lost |

| 1 | Ce₂(SO₄)₃·5H₂O | 3 |

| 2 | Ce₂(SO₄)₃·4H₂O | 1 |

| 3 | Ce₂(SO₄)₃ | 4 |

High-Temperature X-ray Diffraction Studies of Phase Transitions

High-temperature X-ray diffraction (HT-XRD) is a powerful tool for investigating the crystallographic phase transitions that occur as cerium(III) sulfate hydrate is heated. These studies complement TGA data by providing structural information at each stage of the thermal treatment.

As β-Ce₂(SO₄)₃·8H₂O is heated, HT-XRD would reveal the sequential transformation to the pentahydrate, tetrahydrate, and finally the anhydrous monoclinic Ce₂(SO₄)₃ phase, corresponding to the mass loss steps observed in TGA. wikipedia.orgchalmers.se Further heating of the anhydrous phase leads to its eventual decomposition. Studies on various rare earth sulfates have shown that HT-XRD can identify the formation of intermediate oxysulfate phases before the final oxide is formed. researchgate.netiaea.org For cerium(III) sulfate, this technique can track the structural evolution from the anhydrous sulfate to intermediate oxysulfates and finally to the cubic fluorite structure of ceria (CeO₂). researchgate.netresearchgate.net

The use of HT-XRD is crucial for understanding the precise structural changes, such as shifts in lattice parameters and changes in crystal symmetry, that accompany the dehydration and decomposition processes. researchgate.netresearcher.life

Decomposition Mechanisms to Cerium Oxysulfates and Oxides

Following complete dehydration, anhydrous cerium(III) sulfate decomposes at higher temperatures. The decomposition pathway typically proceeds through the formation of an intermediate cerium oxysulfate before yielding the final cerium oxide. Anhydrous cerium(III) sulfate generally begins to decompose above 600°C. wikipedia.org

Ce₂(SO₄)₃ + O₂ → 2CeO₂ + 3SO₃ researchgate.net

The final stage of decomposition, involving the breakdown of the sulfate groups, occurs at temperatures between 700°C and 920°C. researchgate.net Some studies have noted the decomposition of Ce₂(SO₄)₃ to CeOSO₄, which then transforms to the final oxide at higher temperatures. researchgate.net

Table 2: High-Temperature Decomposition Products of Cerium(III) Sulfate

| Temperature Range (°C) | Reactant | Intermediate Product | Final Product | Atmosphere |

| > 600 | Ce₂(SO₄)₃ | CeO(SO₄) chalmers.se | CeO₂ chalmers.seresearchgate.net | Oxidative (e.g., Air) |

| 700 - 920 | Anhydrous Sulfate/Oxysulfate | - | CeO₂ researchgate.net | Air |

| ~850 (1123 K) | Ce₂(SO₄)₃ | - | CeO₂ + SO₂ + O₂ upenn.edu | Inert (e.g., He) |

Stability under Controlled Atmospheric Conditions

The stability and decomposition pathway of cerium(III) sulfate are significantly influenced by the surrounding atmosphere.

Inert Atmosphere (e.g., Nitrogen, Helium): Under an inert atmosphere, the decomposition of anhydrous Ce₂(SO₄)₃ occurs at high temperatures, typically around 850°C (1123 K), yielding ceria, sulfur dioxide, and oxygen. upenn.edu The process avoids the oxidation of Ce³⁺ by atmospheric oxygen.

Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition process is an oxidative one. chalmers.seakjournals.com The thermal treatment of cerium sulfate hydrate under a flow of pure oxygen leads directly to the formation of cerium(IV) oxide (CeO₂). akjournals.com The stability of intermediate oxysulfates is affected, and the final product is the most stable oxide of cerium, CeO₂.